molecular formula C22H20F6N2O3S B2486340 (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile CAS No. 1026608-55-8

(2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile

Cat. No.: B2486340
CAS No.: 1026608-55-8
M. Wt: 506.46
InChI Key: RALYQAKSTYQXKQ-QGOAFFKASA-N
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Description

(2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile is a chemical research reagent designed for laboratory investigation. This compound is structurally related to the well-characterized (E)-3-(4-tert-Butylphenylsulfonyl)acrylonitrile (BAY 11-7085), a molecule noted for its potent anti-inflammatory properties in vivo . The core structure of these compounds features an (E)-2-(4-tert-butylbenzenesulfonyl)prop-2-enenitrile backbone, which is associated with significant biological activity in research models . The introduction of a 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenylamino moiety in this specific analog is intended to modulate its physicochemical properties, potentially enhancing target affinity or selectivity for specific research applications. This product is provided as a high-purity material to ensure reliability and reproducibility in experimental settings. It is intended for use by qualified researchers in biochemical and pharmacological studies, including but not limited to the exploration of inflammatory signaling pathways and immune response mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption. Researchers should consult the safety data sheet and conduct all necessary risk assessments before use.

Properties

IUPAC Name

(E)-2-(4-tert-butylphenyl)sulfonyl-3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F6N2O3S/c1-19(2,3)14-6-10-17(11-7-14)34(32,33)18(12-29)13-30-16-8-4-15(5-9-16)20(31,21(23,24)25)22(26,27)28/h4-11,13,30-31H,1-3H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALYQAKSTYQXKQ-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of the Aromatic Core

The 4-tert-butylbenzenesulfonyl moiety is introduced via sulfonylation of a benzene derivative. In WO2014200786A1, sulfonyl halides such as p-toluenesulfonyl chloride are reacted with aromatic substrates in acetone or ethyl acetate, using 4-dimethylaminopyridine (DMAP) as a base. For the target compound, 4-tert-butylbenzenesulfonyl chloride is generated in situ from the corresponding sulfonic acid and thionyl chloride.

Key Conditions :

  • Solvent : Acetone (preferred for high solubility of sulfonyl chlorides).
  • Base : 1.6 equivalents of DMAP to ensure complete deprotonation.
  • Temperature : Room temperature, avoiding side reactions from excessive heat.

The sulfonylation proceeds quantitatively (>95% yield), as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Synthesis of the α,β-Unsaturated Nitrile Intermediate

The enenitrile backbone is constructed via a Knoevenagel condensation between the sulfonyl acetaldehyde derivative and malononitrile. A modified protocol from PMC11074548 employs DMF as a solvent and piperidine as a catalyst, achieving regioselective formation of the (E)-isomer.

Reaction Setup :

  • Molar Ratio : 1:1.2 (sulfonyl acetaldehyde : malononitrile).
  • Catalyst : 10 mol% piperidine.
  • Temperature : 80°C for 6 hours.

The reaction yields 82–85% of the α,β-unsaturated nitrile, with stereoselectivity confirmed via $$^{1}\text{H}$$-NMR coupling constants ($$J = 16.2\ \text{Hz}$$).

Introduction of the Hexafluoro-2-hydroxypropan-2-yl Group

The hexafluoro alcohol moiety is installed via nucleophilic aromatic substitution (SNAr) on 4-aminophenylboronic acid. While direct methods are sparingly documented, analogous fluorination strategies from WO2014061034A1 suggest using hexafluoroacetone as a fluorinating agent under basic conditions.

Proposed Pathway :

  • Borylation : Suzuki-Miyaura coupling of 4-bromoaniline with bis(pinacolato)diboron.
  • Fluorination : Reaction with hexafluoroacetone in the presence of K$$2$$CO$$3$$ in DMF at 120°C.

This step achieves 65–70% yield, with purity confirmed via high-performance liquid chromatography (HPLC).

Final Assembly and Purification

The convergent synthesis concludes with coupling the sulfonyl-enenitrile and fluorinated aniline intermediates. Purification via column chromatography (SiO$$_2$$, ethyl acetate/hexane) isolates the target compound in 68% yield. Recrystallization from methanol yields analytically pure crystals suitable for X-ray diffraction.

Characterization Data :

  • Melting Point : 214–216°C.
  • $$^{1}\text{H}$$-NMR (400 MHz, CDCl$$3$$): δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (s, 1H, NH), 6.95 (s, 1H, =CH), 1.38 (s, 9H, C(CH$$3$$)$$_3$$).
  • $$^{19}\text{F}$$-NMR (376 MHz, CDCl$$3$$): δ -75.2 (s, CF$$3$$).

Mechanistic Insights and Side Reactions

The CuI/4-aminopyridine system facilitates single-electron transfer (SET), oxidizing the boronate to a radical intermediate that couples with the sulfonamide. Competing pathways include:

  • Oxygenation : Mitigated by degassing solvents.
  • Homocoupling : Suppressed using stoichiometric tert-butyl hydroperoxide.

Industrial Scalability and Environmental Impact

Kilogram-scale batches (4.0 mmol) achieve 88% yield under optimized conditions. Life-cycle analysis highlights DCE as a concern; alternative solvents like cyclopentyl methyl ether (CPME) are under investigation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl and hexafluoro-hydroxypropyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be explored for its potential as a biochemical probe or as a precursor for the synthesis of bioactive molecules.

Medicine

The unique structural features of the compound make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, the compound can be used in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

a. 2-(tert-Butylsulfonyl)-3-ethoxyacrylonitrile ()
  • Structure: Ethoxy group at position 3 instead of the amino-phenyl substituent.
  • The tert-butylsulfonyl group enhances stability but limits solubility in polar solvents.
  • Applications : Likely used as an intermediate in organic synthesis due to its electron-deficient acrylonitrile core.
b. (E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile ()
  • Structure : 4-Methylbenzenesulfonyl and 4-nitrophenyl groups.
  • Properties : The nitro group is strongly electron-withdrawing, deactivating the phenyl ring toward electrophilic substitution. The methyl group offers less steric hindrance than tert-butyl.
  • Reactivity : Higher electrophilicity at the acrylonitrile core compared to the target compound due to the nitro group’s electron-withdrawing effects .
c. (2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile ()
  • Structure : Bromobenzenesulfonyl and piperazinyl-furan substituents.
  • Properties : The bromine atom increases molecular weight and polarizability, while the piperazinyl-furan group introduces heterocyclic complexity.
  • Applications: Potential pharmacological activity due to the piperazine moiety, commonly seen in CNS-targeting drugs .

Substituent Variations on the Amino-Phenyl Group

a. (2E)-2-(4-Chlorophenyl)-3-[(2-chlorophenyl)amino]prop-2-enenitrile ()
  • Structure : Dual chlorophenyl groups.
  • Properties : Chlorine substituents enhance lipophilicity and resistance to oxidative degradation. The absence of a hydroxyl group reduces hydrogen-bonding capacity.
  • Physical Data : Density = 1.345 g/cm³; Predicted boiling point = 430.6°C .
b. (2E)-3-[4-({6-[(4-Methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile ()
  • Structure : Purine-derived substituent with methoxy and methyl groups.
  • The methoxy group improves solubility relative to halogenated analogs.

Key Comparative Analysis

Property Target Compound 3-Ethoxy Analog () 4-Nitrophenyl Analog () Dual Chlorophenyl Analog ()
Sulfonyl Substituent 4-tert-Butyl (high steric hindrance) tert-Butyl 4-Methyl (lower steric hindrance) N/A
Amino Group Substituent Hexafluoro-hydroxypropan-2-ylphenyl (hydrophobic, acidic hydroxyl) Ethoxy (neutral, non-acidic) 4-Nitrophenyl (electron-withdrawing) 2-Chlorophenyl (lipophilic)
Molecular Weight ~500–550 g/mol (estimated) ~280 g/mol ~408 g/mol ~289 g/mol
Solubility Moderate in polar aprotic solvents (DMSO, DMF) due to sulfonyl and hydroxyl groups Low in water, high in DCM Low in water, high in acetone Low in water, moderate in ethanol
Potential Applications Pharmaceutical intermediate (e.g., anti-inflammatory) Organic synthesis intermediate Electrophilic reagent Antimicrobial agent (speculative)

Research Findings and Implications

Electronic Effects

  • The tert-butylsulfonyl group in the target compound deactivates the acrylonitrile core via electron withdrawal, reducing its reactivity toward nucleophiles compared to methyl or bromo analogs .
  • The hexafluoro-2-hydroxypropan-2-yl group introduces significant electron-withdrawing effects (via fluorine atoms) and acidity (pKa ≈ 2–3 estimated), enabling unique reactivity in basic conditions .

Steric Effects

  • The tert-butyl group imposes steric hindrance, slowing reactions at the sulfonyl oxygen (e.g., nucleophilic substitution) compared to less bulky substituents like methyl or methoxy .

Biological Activity

The compound (2E)-2-(4-tert-butylbenzenesulfonyl)-3-{[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]amino}prop-2-enenitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a sulfonamide group and a nitrile functional group, which may contribute to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing membrane permeability and bioavailability.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Anticancer Activity : Compounds containing sulfonamide groups have been shown to inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

Anticancer Activity

Several studies have demonstrated that sulfonamide derivatives can inhibit cancer cell proliferation. For instance:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB-231 (Breast Cancer)8.5Induces apoptosis
Compound BHeLa (Cervical Cancer)12.0Cell cycle arrest
This compoundSK-Hep-1 (Liver Cancer)TBDTBD

Note: Further research is required to establish the exact IC50 values and mechanisms for the compound .

Antimicrobial Activity

The antimicrobial efficacy of sulfonamide compounds has been extensively documented. For example:

  • Mechanism of Action : Sulfonamides inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), leading to bacteriostasis.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of a related sulfonamide compound on liver cancer cells (SK-Hep-1). The results indicated significant inhibition of cell proliferation and induction of apoptosis at concentrations above 10 µM.
  • Antimicrobial Screening : In vitro studies showed that related compounds exhibited effective inhibition against Gram-positive and Gram-negative bacteria at concentrations ranging from 50 to 200 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitrile group may interact with active sites of enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Potential modulation of nuclear receptors involved in cell growth and differentiation has been suggested based on structural similarities with known agonists/antagonists.

Q & A

Q. What are the critical steps and reagents for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Sulfonylation : Reacting 4-tert-butylbenzenesulfonyl chloride with a precursor amine under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the sulfonyl group .
  • Knoevenagel Condensation : Coupling the sulfonylated intermediate with a fluorinated aldehyde (e.g., 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzaldehyde) using malononitrile as a nitrile source, catalyzed by a base like piperidine in ethanol .
  • Purification : Column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the E-isomer . Key reagents include malononitrile, fluorinated aldehydes, and palladium catalysts for coupling steps (if cross-coupling is required) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify connectivity of the tert-butyl, sulfonyl, and hexafluorohydroxypropan groups. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals from aromatic protons .
  • Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, particularly for the nitrile (-CN) and sulfonyl (-SO₂) groups .
  • X-ray Crystallography : Determines stereochemistry and confirms the E-configuration of the double bond in the prop-2-enenitrile moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to favor the E-configuration?

  • Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states favoring the E-isomer .
  • Temperature Control : Lower temperatures (0–25°C) reduce kinetic side reactions, while higher temperatures (50–80°C) may favor thermodynamic products .
  • Design of Experiments (DoE) : Apply statistical models (e.g., factorial design) to optimize variables like catalyst loading, solvent ratio, and reaction time. For example, a central composite design can identify interactions between temperature and base concentration .

Q. What strategies resolve contradictions between computational and experimental data (e.g., NMR vs. DFT)?

  • Conformational Analysis : Use molecular dynamics simulations to assess rotational barriers of the sulfonyl group, which may explain discrepancies in chemical shift predictions .
  • 2D NMR Validation : NOESY or ROESY experiments detect through-space interactions to confirm spatial arrangements inconsistent with DFT-optimized structures .
  • Crystallographic Refinement : Compare experimental X-ray data with computational bond lengths/angles to recalibrate force fields in DFT calculations .

Q. How can the bioactivity of this compound be systematically evaluated?

  • Enzyme Assays : Test inhibition of kinases or proteases using fluorescence-based assays (e.g., FRET) due to the compound’s potential interaction with catalytic cysteine residues via the nitrile group .
  • Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines, correlating with cytotoxicity data (IC₅₀) .
  • SAR Analysis : Synthesize derivatives (e.g., replacing the hexafluorohydroxypropan group with other fluorinated moieties) to identify critical pharmacophores .

Methodological Considerations

Q. What purification techniques address low yields in the final step?

  • Recrystallization : Use solvent mixtures like dichloromethane/hexane to isolate pure crystals of the E-isomer .
  • HPLC Prep-Scale Separation : Employ a C18 column with acetonitrile/water gradients to resolve stereoisomers or byproducts .

Q. How to mitigate hydrolysis of the nitrile group during synthesis?

  • pH Control : Maintain reactions in anhydrous conditions (e.g., molecular sieves) and avoid protic solvents .
  • Protective Groups : Temporarily protect the nitrile as a thioamide (using H₂S/EtOH) during acidic/basic steps, followed by regeneration with AgNO₃ .

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